Strontium phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

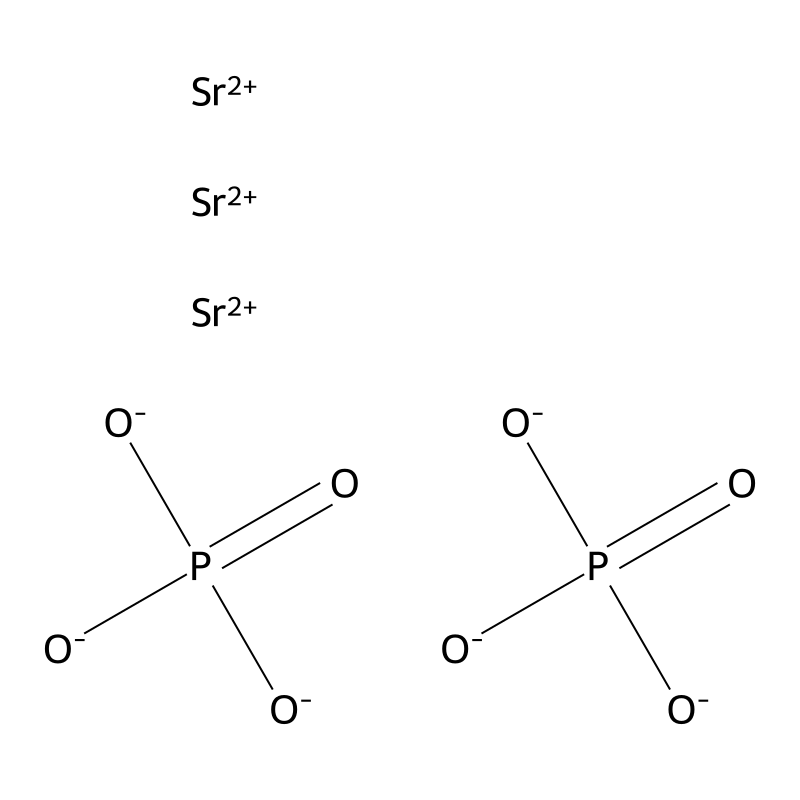

Strontium phosphate is an inorganic compound with the chemical formula . It appears as a white crystalline solid and is primarily known for its applications in the fields of biomedicine, materials science, and environmental remediation. The compound is formed by the reaction of strontium ions with phosphate ions in aqueous solutions, resulting in the precipitation of strontium phosphate .

Strontium phosphate exists in various hydrated forms, with the most common being strontium phosphate tetrahydrate (). Its structure features a network of strontium ions coordinated by phosphate groups, which contributes to its stability and solubility characteristics .

In Bone Regeneration

Strontium has been shown to stimulate bone cell formation (osteoblast activity) and inhibit bone resorption (osteoclast activity). When incorporated into bone implants, strontium phosphate may promote bone growth around the implant, aiding in osseointegration (fusion between implant and bone).

Luminescent Materials

Doping strontium phosphate with elements like europium creates vacancies in the crystal lattice that can trap electrons. When excited by light or other energy sources, these trapped electrons release energy in the form of visible light, leading to luminescence [].

- Inhalation: Inhaling dust particles of strontium phosphate can irritate the respiratory tract.

- Skin and Eye Contact: Direct contact with the compound may cause skin or eye irritation.

- Ingestion: Ingestion of large amounts of strontium phosphate may cause gastrointestinal discomfort.

- Chemical similarity to calcium phosphate: SrPO₄ shares a similar chemical structure with hydroxyapatite (Ca₅(PO₄)₃OH), the main mineral component of bones []. This similarity allows SrPO₄ to integrate well with existing bone tissue and promote bone formation [].

- Osteogenic and antiresorptive effects: Studies suggest that Sr²⁺ ions in SrPO₄ can stimulate the differentiation of mesenchymal stem cells (MSCs) into bone-forming cells (osteoblasts) while inhibiting the activity of osteoclasts, cells responsible for bone resorption []. This dual effect can potentially promote bone growth and prevent bone loss [].

Research is ongoing to explore various applications of SrPO₄ in bone regeneration and treatment:

- Bone graft substitutes: SrPO₄-based biomaterials are being investigated as potential bone graft substitutes for treating bone defects caused by trauma, disease, or surgery []. These materials show promise in promoting bone healing and improving bone density [].

- Coatings for implants: SrPO₄ coatings on metallic implants, like titanium, are being studied to enhance their osseointegration (integration with bone) and promote faster healing after implantation [].

- Drug delivery systems: SrPO₄ nanoparticles are being explored for their potential to deliver drugs directly to bone tissue, which could be beneficial for treating bone infections or delivering therapeutic agents for bone diseases [].

Other Potential Applications

Beyond bone regeneration, scientific research is exploring other potential applications of SrPO₄:

- Precipitation Reaction: When strontium hydroxide reacts with phosphoric acid, strontium phosphate precipitates:This reaction typically occurs in an aqueous medium where the pH and concentration of reactants are carefully controlled .

- Sonochemical Synthesis: This method utilizes ultrasonic waves to induce

Strontium phosphate exhibits notable biological activity, particularly in bone biology. It has been investigated for its potential to enhance bone regeneration and repair due to its similarity to hydroxyapatite, a primary mineral component of bone. Studies have shown that strontium ions can stimulate osteoblast activity (bone-forming cells) and inhibit osteoclast activity (bone-resorbing cells), making it a candidate for use in bone grafts and coatings for orthopedic implants .

Additionally, strontium phosphate has been explored for drug delivery systems due to its biocompatibility and ability to provide controlled release of therapeutic agents .

The synthesis of strontium phosphate can be achieved through several methods:

- Chemical Precipitation: This is the most common method where strontium hydroxide or strontium nitrate reacts with phosphoric acid under controlled conditions.

- Sonochemical Synthesis: Utilizing ultrasound waves to facilitate rapid nucleation and growth of nanoparticles in solution .

- Hydrothermal Synthesis: Involves heating aqueous solutions under high pressure to promote crystallization at elevated temperatures.

- Solid-State Reaction: Mixing dry powders of strontium carbonate and ammonium dihydrogen phosphate and then heating them to form strontium phosphate.

Studies on the interactions of strontium phosphate with biological systems have revealed its potential benefits in enhancing bone healing processes. Research indicates that coatings made from strontium phosphate on metal implants improve osseointegration by promoting cell adhesion and proliferation. Additionally, its interactions with other ions (like calcium) can influence its solubility and bioactivity .

Strontium phosphate shares similarities with other phosphates but has unique properties that distinguish it:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Calcium Phosphate | Major component of bone; widely used in dental applications. | |

| Barium Phosphate | Less soluble than strontium phosphate; used in ceramics. | |

| Magnesium Phosphate | Biocompatible; used in fertilizers and as a dietary supplement. | |

| Lanthanum Phosphate | Used in catalysts; exhibits unique optical properties. |

Strontium phosphate's unique advantage lies in its favorable interaction with biological tissues, making it particularly suited for orthopedic applications compared to other phosphates .

Fundamental Hydrothermal Mechanisms

Hydrothermal synthesis represents the most extensively studied approach for strontium phosphate preparation, offering exceptional control over crystalline phase formation and particle morphology. The technique exploits supercritical water properties, including extremely low viscosity, high reactant diffusivity, zero surface tension, and enhanced reactivity, creating optimal conditions for highly crystalline particle formation. Research demonstrates that hydrothermal conditions facilitate multi-step crystallization processes involving initial amorphous strontium phosphate formation, followed by systematic transformation to thermodynamically stable phases.

The hydrothermal synthesis mechanism involves complex phase evolution pathways that vary significantly with solution composition and processing parameters. Studies utilizing in situ synchrotron-based X-ray diffraction analysis reveal that the reaction mechanism evolves through initial formation of amorphous strontium phosphate and strontium hydroxyapatite phases, which subsequently transform to gamma-strontium hydrogen phosphate. These transformations occur through dissolution-reprecipitation mechanisms driven by thermodynamic driving forces between metastable and stable phases.

Processing Parameter Optimization

Critical processing parameters for hydrothermal strontium phosphate synthesis include temperature, pressure, reaction time, and solution chemistry. Optimal synthesis conditions typically employ temperatures ranging from 180°C to 280°C under autogenous pressures, with reaction times extending from several hours to multiple days depending upon desired crystallinity and phase purity. Temperature selection significantly influences both phase evolution pathways and final particle characteristics, with higher temperatures generally promoting increased crystallinity and phase stability.

| Parameter | Optimal Range | Phase Outcome | Particle Size |

|---|---|---|---|

| Temperature | 180-280°C | Beta-strontium hydrogen phosphate dominant | 100-173 nanometers |

| Pressure | 60 atmospheres | Enhanced crystallinity | Uniform distribution |

| Reaction Time | 24-120 hours | Complete phase transformation | Controlled morphology |

| Solution Chemistry | Phosphate ratio 1.3-1.5 | Hydroxyapatite formation | Nanowire structures |

Solvothermal Synthesis Adaptations

Solvothermal techniques extend hydrothermal principles by incorporating organic solvents, enabling unique morphological control and enhanced reaction selectivity. Research demonstrates successful synthesis of strontium phosphate chloride nanowires through solvothermal treatment using 1,4-dioxane as the primary solvent medium. The concentration of organic solvents critically influences particle morphology, with concentrations below 10% favoring micron-sized whisker formation, while 20-25% concentrations promote nanowire structures with aspect ratios exceeding several hundred.

The solvothermal approach offers distinct advantages for specialized applications requiring controlled anisotropic growth. Studies reveal that organic solvent incorporation reduces solubility of strontium-containing precursors, effectively hindering dissolution and precipitation processes to enable precise morphological control. This technique proves particularly valuable for synthesizing one-dimensional nanostructures with high aspect ratios, which conventional aqueous hydrothermal methods cannot readily achieve.

Crystal Structure Analysis (Trigonal R-3m Space Group)

The tristrontium diphosphate (Sr₃(PO₄)₂) crystallizes in the trigonal space group R-3m, representing a rhombohedral crystal system [4]. X-ray diffraction analysis confirms that this structure adopts a three-dimensional framework with specific unit cell parameters of a = 7.295 Å and c = 43.350 Å [7]. The crystallographic refinement reveals that the structure contains two inequivalent strontium sites within the trigonal lattice [4].

The first strontium site features Sr²⁺ ions bonded to six equivalent oxygen atoms, forming distorted SrO₆ cuboctahedra that share corners with six equivalent phosphate tetrahedra [4]. All strontium-oxygen bond lengths in this configuration measure 2.61 Å [4]. The second strontium site exhibits a more complex coordination environment, where Sr²⁺ ions are bonded in a 10-coordinate geometry to ten oxygen atoms with bond distances ranging from 2.43 to 2.78 Å [4].

The phosphorus atoms occupy tetrahedral coordination sites, bonded to four oxygen atoms to form PO₄ tetrahedra that share corners with three equivalent SrO₆ cuboctahedra [4]. The phosphorus-oxygen bond lengths display slight variations, with one shorter bond at 1.55 Å and three longer bonds at 1.56 Å [4]. This structural arrangement creates a stable three-dimensional network that contributes to the compound's thermal stability and chemical properties.

Table 1: Crystal Structure Data for Strontium Phosphate Variants

| Compound | Space Group | Unit Cell Parameters a (Å) | Unit Cell Parameters c (Å) | Molecular Weight (g/mol) | Crystal System | Density (g/cm³) |

|---|---|---|---|---|---|---|

| Sr₃(PO₄)₂ | R-3m (trigonal) | 7.295 | 43.350 | 452.80 | Trigonal (rhombohedral) | ~4.5 |

| Sr₁₀(PO₄)₆(OH)₂ | P6₃/m (hexagonal) | 9.745 | 7.256 | 1347.47 | Hexagonal | ~3.8 |

Compositional Variants

Strontium phosphate compounds exist in several compositional variants, each exhibiting distinct structural and chemical characteristics [3] [7]. The two primary variants are tristrontium diphosphate (Sr₃(PO₄)₂) and strontium hydroxyapatite (Sr₁₀(PO₄)₆(OH)₂), which frequently coexist as composite materials in synthesized samples [3].

The Sr₃(PO₄)₂ variant represents the anhydrous form with a molecular weight of 452.80 g/mol and a percent composition of 28.27% oxygen, 13.68% phosphorus, and 58.05% strontium [37]. This compound crystallizes in the trigonal R-3m space group and exhibits high thermal stability [4] [21]. Research demonstrates that during thermal treatment, the relative proportion of Sr₃(PO₄)₂ increases from 37% at 750°C to 52% at 950°C due to dehydration processes occurring in the hydroxyapatite matrix [3] [21].

The Sr₁₀(PO₄)₆(OH)₂ variant adopts a hexagonal crystal structure with space group P6₃/m, similar to calcium hydroxyapatite but with modified lattice parameters [7]. This compound forms through the substitution of calcium ions with strontium ions in the apatite structure, resulting in lattice expansion due to the larger ionic radius of strontium (1.12 pm) compared to calcium (1.00 pm) [7]. The structural analysis reveals linear correlations between lattice parameters and strontium content, described by the equations a = b [Å] = (9.4243 ± 0.0021) + (0.0323 ± 1.6·10⁻⁴)x and c [Å] = (6.8808 ± 0.0025) + (0.0374 ± 1.7·10⁻⁴)x, where x represents the strontium substitution index [7].

Intermediate compositions can be synthesized with varying strontium content, allowing for controlled modification of structural and chemical properties [7]. These compositional variants exhibit different phase ratios depending on synthesis conditions, with heat treatment temperature and europium doping concentration influencing the final phase distribution in composite materials [3].

Bonding Configurations (Sr–O–P Coordination)

The bonding configurations in strontium phosphate compounds involve complex coordination environments that determine the structural stability and chemical properties [4] [17]. The phosphate groups maintain tetrahedral coordination with four oxygen atoms, creating PO₄³⁻ polyhedra that serve as the fundamental building blocks of the structure [16]. These tetrahedral units exhibit P–O bond lengths ranging from 1.55 to 1.56 Å, consistent with typical phosphate coordination chemistry [4].

Strontium ions occupy two distinct coordination environments within the Sr₃(PO₄)₂ structure [4]. The first coordination site features six-fold coordination, where strontium ions are surrounded by six oxygen atoms in a distorted cuboctahedral geometry [4]. This arrangement creates uniform Sr–O bond distances of 2.61 Å and establishes corner-sharing connections with six phosphate tetrahedra [4]. The second coordination environment exhibits higher coordination numbers, with strontium ions surrounded by ten oxygen atoms in a complex polyhedron with Sr–O bond distances varying from 2.43 to 2.78 Å [4].

The oxygen atoms in the structure adopt two distinct bonding configurations [4]. The first oxygen site participates in distorted linear geometry, bonding to one strontium and one phosphorus atom [4]. The second oxygen site exhibits more complex coordination, bonding in a distorted single-bond geometry to four strontium atoms and one phosphorus atom [4]. This diverse coordination environment contributes to the structural flexibility and stability of the compound.

Research on strontium-containing phosphate glasses reveals that strontium ions primarily function as network modifiers, increasing the number of non-bridging oxygen atoms per tetrahedral unit with increasing strontium content [1]. The replacement of sodium ions by higher field strength strontium ions causes shortening and strengthening of phosphorus to bridging oxygen distances, as evidenced by infrared spectroscopy showing shifts in the frequency of P–O–P asymmetric stretching modes to higher energies [17].

Table 2: Coordination Environment in Sr₃(PO₄)₂

| Strontium Site | Coordination Number | Geometry | Bond Lengths (Å) | Connected to |

|---|---|---|---|---|

| Sr²⁺ (Site 1) | 6 | Distorted SrO₆ cuboctahedra | All Sr–O: 2.61 | 6 PO₄ tetrahedra (corners) |

| Sr²⁺ (Site 2) | 10 | 10-coordinate geometry | Sr–O: 2.43–2.78 | 10 oxygen atoms |

Table 3: Bonding Configurations in Strontium Phosphate

| Bond Type | Bond Length (Å) | Bond Character | Coordination |

|---|---|---|---|

| P–O (tetrahedral) | 1.55-1.56 | Covalent | Tetrahedral PO₄ |

| Sr–O (coordination) | 2.43-2.78 | Ionic/coordination | Octahedral/10-coordinate |

| P–O–P bridging | Variable | Covalent bridging | Bridging oxygen |

| Non-bridging P–O | ~1.55 | Covalent terminal | Terminal oxygen |

Thermal Stability and Phase Transitions

Strontium phosphate compounds demonstrate exceptional thermal stability, maintaining structural integrity across wide temperature ranges [18] [19]. Thermogravimetric analysis of strontium phosphate materials reveals that the compounds remain stable up to 800°C with minimal weight loss, indicating high thermal resistance [18]. The thermal decomposition process occurs in distinct stages, with the first major decomposition occurring at approximately 376°C [18].

The thermal behavior of strontium hydrogen phosphate (β-SrHPO₄) follows a two-step degradation pathway [18]. The first step occurs at 376°C according to the reaction: 2(β-SrHPO₄) → Sr₂P₂O₇·½H₂O + ½H₂O [18]. The second decomposition step takes place at 587°C, following the reaction: Sr₂P₂O₇·½H₂O → β-Sr₂P₂O₇ + ½H₂O [18]. The total weight loss throughout this thermal treatment amounts to only 5.2%, confirming the high thermal stability of strontium phosphate compounds [18].

Heat treatment studies on strontium phosphate composites reveal significant phase transformations as a function of temperature [3] [21]. Research demonstrates that increasing annealing temperature from 750°C to 950°C results in an increase in Sr₃(PO₄)₂ phase content from 37% to 52% due to dehydration processes occurring in the hydroxyapatite matrix [3] [21]. This phase transformation is attributed to the removal of hydroxyl groups and water molecules from the Sr₁₀(PO₄)₆(OH)₂ structure at elevated temperatures [21].

The thermal expansion behavior of strontium phosphate has been characterized using X-ray diffraction measurements across the temperature range of 298-473 K [35]. The linear thermal expansion coefficient was determined to be α = 12.1 × 10⁻⁶ K⁻¹, indicating moderate thermal expansion characteristics [35]. Differential scanning calorimetry studies of lithium strontium phosphate (LiSr₂(PO₄)₃) identify melting temperatures exceeding 700°C, further confirming the high-temperature stability of strontium phosphate materials [19].

Table 4: Thermal Properties of Strontium Phosphate

| Property | Value | Notes |

|---|---|---|

| Melting Point | >380°C | White powder form |

| Thermal Decomposition Temperature | 376°C (first step) | SrHPO₄ → Sr₂P₂O₇·½H₂O |

| Thermal Stability Range | Stable up to 800°C | Total weight loss: 5.2% |

| Phase Transition Temperature | 587°C (dehydration) | Sr₂P₂O₇·½H₂O → β-Sr₂P₂O₇ |

| Linear Thermal Expansion Coefficient | 12.1 × 10⁻⁶ K⁻¹ | Temperature range: 298-473K |

Solubility Behavior in Aqueous and Acidic Media

Strontium phosphate exhibits extremely low solubility in pure water, with a measured water solubility of 0.000011 g/100mL at 20°C [24]. This minimal solubility is quantified by a solubility product constant (Ksp) of 1.0 × 10⁻³¹, indicating essentially insoluble behavior in aqueous media [23] [25]. The molar solubility of strontium phosphate in pure water has been determined to be 1.3 × 10⁻⁶ M, corresponding to the equilibrium: Sr₃(PO₄)₂(s) ⇌ 3Sr²⁺(aq) + 2PO₄³⁻(aq) [25].

The dissolution equilibrium can be expressed by the solubility product expression: Ksp = [Sr²⁺]³[PO₄³⁻]² = 108s⁵, where s represents the molar solubility [25]. Using the experimentally determined molar solubility value, the calculated Ksp equals 4.0 × 10⁻²⁸ [25]. The extremely low solubility is attributed to the high lattice energy of the ionic compound and the strong electrostatic interactions between the divalent strontium cations and trivalent phosphate anions [26].

In contrast to its behavior in neutral aqueous solutions, strontium phosphate demonstrates enhanced solubility in acidic media [24] [27]. The compound is characterized as insoluble in water but soluble in acids, indicating pH-dependent dissolution behavior [27]. This enhanced solubility in acidic conditions results from protonation of phosphate ions, which reduces the effective charge and weakens the electrostatic interactions with strontium ions [29].

Research on precipitation processes in the strontium-phosphate system reveals complex phase transformation behavior during formation [20] [22]. Studies of the aqueous Sr(OH)₂-H₃PO₄ system demonstrate that initial precipitates are often poorly crystalline with strontium to phosphorus molar ratios close to 1.3 [20] [22]. These initial precipitates transform within one hour to stable crystalline phases with corresponding changes in the strontium to phosphorus ratio [20] [22]. At high ratios of Sr(OH)₂ to H₃PO₄, the initial precipitate forms as Sr₃(PO₄)₂·4H₂O, which subsequently converts to phases with X-ray diffraction patterns resembling strontium hydroxyapatite [20] [22].

The pH sensitivity of phosphate solubility significantly influences the behavior of strontium phosphate in various chemical environments [29]. In acidic conditions, phosphate ions can exist in more soluble protonated forms, while in alkaline conditions, precipitation becomes favored [29]. This pH-dependent behavior has practical implications for synthesis methods and applications involving strontium phosphate materials.

Table 5: Solubility Behavior of Strontium Phosphate

| Medium | Solubility | Ksp Value | Molar Solubility |

|---|---|---|---|

| Pure Water (20°C) | 0.000011 g/100mL | 1.0 × 10⁻³¹ | 1.3 × 10⁻⁶ M |

| Acidic Solutions | Soluble | N/A | Enhanced |

| Aqueous Media (general) | Essentially insoluble | pKsp: 27.39 | Very low |

| pH-dependent | Variable | N/A | pH dependent |

X-ray diffraction analysis represents the cornerstone technique for structural characterization of strontium phosphate phases, providing definitive identification of crystalline phases and precise determination of lattice parameters. The powder X-ray diffraction patterns of strontium phosphate compounds exhibit distinctive reflections that enable unambiguous phase identification and quantitative analysis through Rietveld refinement methods [1] [2].

Structural Phase Identification

The trigonal α-tristrontium phosphate (α-Sr₃(PO₄)₂) crystallizes in the R-3m space group with lattice parameters a = 5.387 Å and c = 19.78 Å [3] [4]. This phase demonstrates characteristic diffraction peaks at 2θ values of 15.46°, 19.51°, 24.97°, 27.59°, and 28.61°, corresponding to the (200), (101), (210), (011), and (111) crystal planes respectively [1] [5]. The hexagonal strontium hydroxyapatite Sr₅(PO₄)₃OH phase exhibits the P63/m space group with unit cell parameters a = 9.745 Å and c = 7.265 Å [1].

Rietveld Refinement Analysis

Rietveld refinement provides quantitative phase analysis and accurate structural parameters for strontium phosphate composites. Studies of europium-doped strontium phosphate composites revealed successful refinement of both hexagonal strontium hydroxyapatite and trigonal tristrontium diphosphate phases, with refinement factors (Rw) ranging from 1.20 to 2.12 [1]. The unit cell volume analysis demonstrates systematic variations with dopant concentration, where europium substitution causes cell contraction due to the smaller ionic radius of Eu³⁺ (1.12 Å) compared to Sr²⁺ (1.31 Å) [1].

Temperature-Dependent Structural Changes

X-ray diffraction analysis reveals significant structural transformations with thermal treatment. The phase composition of strontium phosphate composites changes systematically with annealing temperature, where the Sr₃(PO₄)₂ crystal phase content increases from 37% at 750°C to 52% at 950°C due to dehydration processes in the hydroxyapatite matrix [1]. This temperature-induced phase transformation demonstrates the dynamic nature of strontium phosphate structures under thermal stress.

Solid Solution Formation

Rietveld analysis of Ba₃₋ₓSrₓ(PO₄)₂ solid solutions confirms the formation of continuous solid solutions across the composition range 0 ≤ x ≤ 3 [3]. These compounds crystallize in the hexagonal system with space group R3m, demonstrating the structural flexibility of the strontium phosphate framework to accommodate various cation substitutions while maintaining the fundamental phosphate tetrahedral arrangement.

Spectroscopic Methods (Fourier Transform Infrared, Raman, Nuclear Magnetic Resonance)

Spectroscopic techniques provide complementary information about the local structure, bonding environment, and molecular dynamics in strontium phosphate compounds. The combination of Fourier transform infrared spectroscopy, Raman spectroscopy, and nuclear magnetic resonance spectroscopy offers comprehensive insights into the phosphate network structure and cation coordination environments [6] [7] [8].

Fourier Transform Infrared Spectroscopy Analysis

Fourier transform infrared spectroscopy reveals characteristic vibrational modes of phosphate groups in strontium phosphate compounds. The fundamental phosphate vibrations appear as follows: the symmetric stretching mode ν₁(PO₄³⁻) exhibits a strong, sharp band at 983 cm⁻¹, indicating highly ordered phosphate tetrahedra [9]. The antisymmetric stretching vibrations ν₃(PO₄³⁻) manifest as multiple bands at 1029 cm⁻¹ and 1037 cm⁻¹, reflecting the reduced symmetry of phosphate units in the crystal structure [9].

The bending vibrations provide additional structural information, with ν₄(PO₄³⁻) modes appearing at 556, 581, 596, and 612 cm⁻¹ [9]. This multiplicity suggests a reduction in phosphate symmetry due to cation coordination effects and crystal field interactions. The presence of hydrogen phosphate units is evidenced by stretching vibrations at 895 and 927 cm⁻¹, attributed to H₂PO₄⁻ species [9].

Hydroxyl Group Characterization

Strontium phosphate compounds containing hydroxyl groups exhibit characteristic O-H stretching vibrations. Sharp bands at 3609 and 3631 cm⁻¹ correspond to structural hydroxyl units in the strontium phosphate framework [9]. Water molecules associated with the structure display broader bands at 2924, 3043, 3210, 3429, and 3511 cm⁻¹, indicating various hydration environments [9].

Raman Spectroscopic Analysis

Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to certain phonon modes. The most intense Raman band appears at 983 cm⁻¹, corresponding to the ν₁(PO₄³⁻) symmetric stretching mode [10]. Additional strong bands at 1047 cm⁻¹, 709 cm⁻¹, and 545 cm⁻¹ provide detailed information about the phosphate network structure [11].

Temperature-dependent Raman studies of Sr₃(PO₄)₂ reveal thermal stability over the range 80-1623 K, with gradual changes in band positions and intensities reflecting thermal expansion and potential phase transitions [10]. The Raman spectra demonstrate that strontium phosphate maintains its fundamental structural integrity across this extensive temperature range.

Nuclear Magnetic Resonance Spectroscopy

³¹P nuclear magnetic resonance spectroscopy provides detailed information about phosphorus environments in strontium phosphate compounds. The chemical shift range for phosphorus in various strontium phosphate phases spans from -144 ppm to +555 ppm, reflecting diverse coordination environments and bonding interactions [8]. This wide chemical shift dispersion enables discrimination between different phosphate species and provides insights into local electronic environments.

Solid-state magic angle spinning nuclear magnetic resonance measurements reveal chemical shift anisotropy parameters that correlate with phosphorus-metal bond covalency [8]. The technique enables quantitative analysis of different phosphorus sites and their relative populations in complex strontium phosphate phases.

Electron Microscopy (Scanning Electron Microscopy, Transmission Electron Microscopy, Energy Dispersive Spectroscopy)

Electron microscopy techniques provide essential morphological and compositional information about strontium phosphate materials at nanometer to micrometer length scales. The combination of scanning electron microscopy, transmission electron microscopy, and energy dispersive spectroscopy enables comprehensive characterization of particle size, shape, surface morphology, and elemental distribution [12] [13] [14].

Scanning Electron Microscopy Morphological Analysis

Scanning electron microscopy reveals diverse morphological characteristics of strontium phosphate particles depending on synthesis conditions and thermal treatment. Hydrothermally synthesized europium-doped strontium phosphate composites exhibit asymmetrical, elongated particles with average sizes ranging from 100 nm at 750°C to 173 nm at 950°C annealing temperatures [1] [15]. The particle size distribution is relatively broad due to different grain growth rates of constituent phases.

Strontium phosphate coatings prepared by electrochemical deposition display lamellar crystal morphology with petal-like arrangements [16]. The coating thickness typically measures 25 μm with uniform distribution across the substrate surface [16]. Chemical precipitation methods produce spherical aggregated particles with sizes ranging from 50 to 200 nm [12].

Transmission Electron Microscopy Structural Analysis

Transmission electron microscopy provides high-resolution structural information about strontium phosphate nanoparticles and their internal morphology. Studies of shape-controlled strontium phosphate nanocrystals reveal preferential growth directions and crystallographic orientations [17]. The technique enables direct observation of crystal defects, grain boundaries, and phase interfaces at atomic resolution.

Low-dose transmission electron microscopy protocols are essential for beam-sensitive strontium phosphate materials to minimize radiation damage during imaging [13]. Optimized electron doses below 100 e⁻/nm² preserve structural integrity while maintaining adequate image contrast for morphological analysis [13].

Energy Dispersive Spectroscopy Compositional Analysis

Energy dispersive spectroscopy provides quantitative elemental analysis of strontium phosphate materials with spatial resolution down to nanometer scales. The technique enables determination of strontium and phosphorus distributions, detection of dopant elements, and identification of compositional gradients [14] [18].

Typical elemental compositions of strontium phosphate coatings show strontium content of 40%, phosphorus content of 35%, oxygen content of 20%, and trace amounts of other elements [19]. Energy dispersive spectroscopy mapping reveals uniform elemental distribution in well-prepared strontium phosphate materials, confirming homogeneous composition at the microscale [1].

The technique proves particularly valuable for studying strontium substitution in calcium phosphate systems, where precise determination of calcium-to-strontium ratios enables correlation of composition with biological and mechanical properties [14]. Detection limits for strontium in phosphate matrices typically reach 0.1 weight percent, providing adequate sensitivity for most characterization requirements [14].

Thermal Analysis (Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques provide crucial information about the thermal stability, decomposition behavior, and phase transformations of strontium phosphate compounds. Thermogravimetric analysis and differential scanning calorimetry enable comprehensive characterization of thermal properties across wide temperature ranges [20] [21] [22].

Thermogravimetric Analysis Characterization

Thermogravimetric analysis reveals the thermal decomposition behavior and weight loss characteristics of strontium phosphate materials. Langbeinite-related strontium-containing phosphates demonstrate exceptional thermal stability with melting points exceeding 1000°C [23] [24]. The compounds K₃₋₂ₓSrₓFe₂(PO₄)₃ show systematic variations in melting temperatures: K₁.₅Sr₀.₇₅Fe₂(PO₄)₃ melts at 1084°C, KSrFe₂(PO₄)₃ at temperatures above 1100°C, and K₀.₅Sr₁.₂₅Fe₂(PO₄)₃ at 1061°C [23].

Thermogravimetric analysis of strontium phosphate hydrates confirms the presence of structural water molecules. The technique enables quantitative determination of water content and dehydration temperatures, providing insights into hydration mechanisms and structural stability [25]. Weight loss profiles typically show stepwise dehydration processes corresponding to different water binding environments.

Differential Scanning Calorimetry Analysis

Differential scanning calorimetry provides detailed information about phase transitions, crystallization behavior, and thermal events in strontium phosphate systems. The technique reveals endothermic and exothermic processes associated with dehydration, phase transformations, and melting [20] [22].

Strontium-containing iron phosphate glasses exhibit characteristic glass transition temperatures and crystallization events detectable by differential scanning calorimetry [7]. The thermal analysis enables optimization of processing conditions and prediction of thermal stability under operational conditions.

Studies of calcium-strontium phosphate systems demonstrate that strontium substitution influences crystallization temperatures and thermal stability [22]. Differential thermal analysis confirms decreased crystallization temperatures with increasing strontium content, indicating enhanced thermal processability [22].

High-Temperature Thermal Behavior

Extended thermal analysis up to 1100°C reveals that strontium phosphate compounds maintain structural integrity without decomposition [23]. The materials exhibit no phase transitions in the temperature range from 25°C to 1100°C, demonstrating exceptional thermal stability [23]. This behavior makes strontium phosphates attractive for high-temperature applications and thermal barrier coatings.

The thermal expansion behavior of strontium phosphate compounds follows predictable patterns based on crystal structure considerations. Linear thermal expansion coefficients for strontium metal are 22.5 × 10⁻⁶ K⁻¹, providing baseline information for understanding thermal expansion in strontium phosphate phases [26].

Electrochemical Impedance Spectroscopy

Electrochemical impedance spectroscopy provides comprehensive characterization of the electrical and electrochemical properties of strontium phosphate materials. This technique enables analysis of ionic conductivity, dielectric properties, and interfacial phenomena across wide frequency ranges [27] [28] [29].

Impedance Spectral Analysis

Electrochemical impedance spectroscopy of strontium phosphate compounds reveals complex electrical behavior with frequency-dependent responses. The impedance magnitude typically ranges from 10⁴ to 10⁶ Ω at 1 kHz, depending on temperature, composition, and microstructure [27] [30]. Nyquist plots display characteristic semicircular arcs corresponding to bulk and grain boundary contributions to the total impedance.

The electrical conductivity of strontium phosphate ceramics spans from 10⁻⁸ to 10⁻⁶ S/cm at room temperature, with significant enhancement at elevated temperatures [31] [32]. The temperature dependence follows Arrhenius behavior, indicating thermally activated ionic conduction mechanisms [31].

Dielectric Property Characterization

Dielectric constant measurements reveal values ranging from 8 to 15 for strontium phosphate materials at room temperature [31]. The frequency dependence of dielectric properties provides insights into polarization mechanisms and charge relaxation processes. Dielectric loss measurements enable characterization of energy dissipation and electrical quality factors.

Studies of lithium strontium phosphate systems demonstrate mixed electronic-ionic conductivity with enhanced performance at elevated temperatures [31]. The dielectric behavior depends strongly on strontium content and processing conditions, enabling tailoring of electrical properties for specific applications.

Electrochemical Interface Analysis

Electrochemical impedance spectroscopy enables detailed analysis of electrode-electrolyte interfaces in strontium phosphate systems. Charge transfer resistance values typically range from 10³ to 10⁵ Ω·cm², reflecting the kinetics of electrochemical reactions at interfaces [33] [16]. The technique provides essential information for optimizing electrode materials and understanding degradation mechanisms.

Strontium phosphate electrode materials exhibit capacitance values from 10⁻⁹ to 10⁻⁷ F, indicating substantial charge storage capability [27] [29]. The frequency response of capacitance provides insights into charge transport mechanisms and interfacial phenomena critical for electrochemical applications.

Corrosion and Degradation Analysis

Electrochemical impedance spectroscopy proves invaluable for studying corrosion resistance and degradation behavior of strontium phosphate coatings. Polarization resistance measurements indicate enhanced corrosion protection compared to uncoated substrates [33] [30]. The technique enables real-time monitoring of coating performance and prediction of service lifetime under various environmental conditions.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

Other CAS

7446-28-8